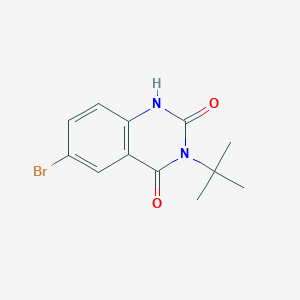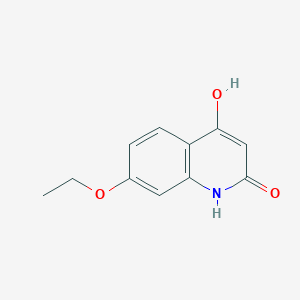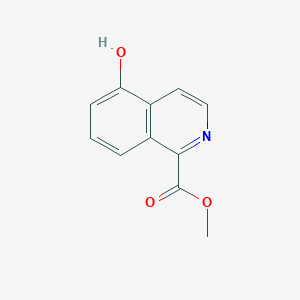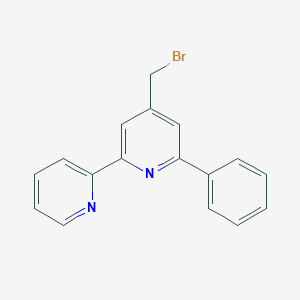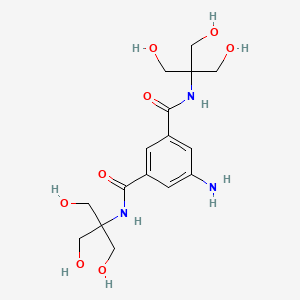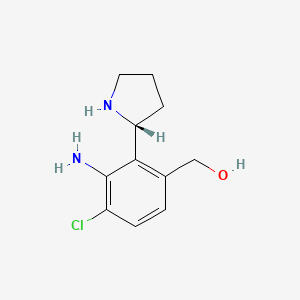
(R)-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol is a chiral compound with a complex structure that includes an amino group, a chloro substituent, a pyrrolidine ring, and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions.
Methanol Group Addition:
Industrial Production Methods
Industrial production of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.
Medicine
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the chloro substituent and pyrrolidine ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)ethanol: Similar structure but with an ethanol moiety instead of methanol.
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)propanol: Similar structure with a propanol moiety.
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)butanol: Similar structure with a butanol moiety.
Uniqueness
The uniqueness of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15ClN2O |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
[3-amino-4-chloro-2-[(2R)-pyrrolidin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C11H15ClN2O/c12-8-4-3-7(6-15)10(11(8)13)9-2-1-5-14-9/h3-4,9,14-15H,1-2,5-6,13H2/t9-/m1/s1 |
Clave InChI |
SILBFONWXUDYJE-SECBINFHSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=C(C=CC(=C2N)Cl)CO |
SMILES canónico |
C1CC(NC1)C2=C(C=CC(=C2N)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)



![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)

![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
